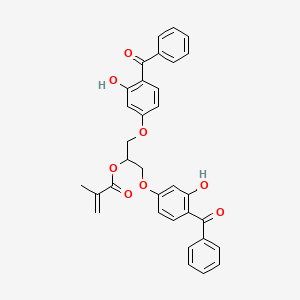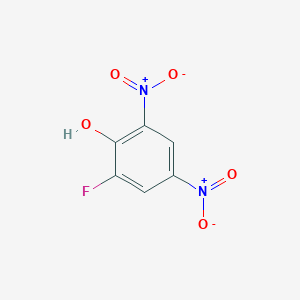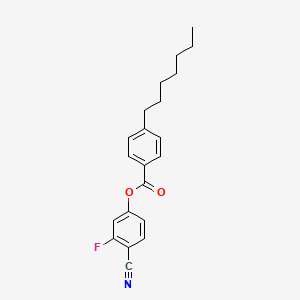
ノニル亜鉛臭化物
概要
説明
n-Nonylzinc bromide is an organozinc compound with the chemical formula C₉H₁₉ZnBr. It is commonly used in organic synthesis as a reagent for various chemical reactions. This compound is typically available as a solution in tetrahydrofuran (THF) and is known for its reactivity and utility in forming carbon-carbon bonds.
科学的研究の応用
n-Nonylzinc bromide has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Biology: It can be used to modify biological molecules for research purposes.
Medicine: It is involved in the synthesis of pharmaceutical intermediates.
Industry: It is used in the production of fine chemicals and materials.
作用機序
Mode of Action
The bromide ion might also interact with other molecules in the reaction .
Biochemical Pathways
The biochemical pathways affected by n-Nonylzinc bromide are not well-studied. Given the complexity of biochemical networks, it’s likely that this compound could influence multiple pathways. Without specific studies, it’s challenging to summarize the affected pathways and their downstream effects .
Result of Action
It’s likely that it has various effects depending on the specific reaction and environment .
生化学分析
Biochemical Properties
n-Nonylzinc bromide plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It is known to interact with various biomolecules, including enzymes that facilitate its incorporation into larger organic structures. The nature of these interactions often involves the formation of covalent bonds between the zinc atom and the active sites of enzymes, leading to the activation or inhibition of enzymatic activity .
Cellular Effects
The effects of n-Nonylzinc bromide on cells and cellular processes are profound. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, n-Nonylzinc bromide has been shown to modulate the activity of zinc-dependent enzymes, which play crucial roles in various cellular processes. These interactions can lead to changes in cellular metabolism and gene expression, ultimately affecting cell growth and differentiation .
Molecular Mechanism
At the molecular level, n-Nonylzinc bromide exerts its effects through several mechanisms. It can bind to biomolecules, such as proteins and nucleic acids, altering their structure and function. This binding can result in the inhibition or activation of enzymes, changes in gene expression, and modulation of cellular signaling pathways. The zinc atom in n-Nonylzinc bromide is particularly important for its interaction with zinc finger proteins, which are involved in gene regulation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of n-Nonylzinc bromide can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that n-Nonylzinc bromide is relatively stable under controlled conditions, but its reactivity can lead to degradation products that may have different biological activities. Long-term exposure to n-Nonylzinc bromide in in vitro and in vivo studies has revealed its potential to cause sustained changes in cellular function .
Dosage Effects in Animal Models
The effects of n-Nonylzinc bromide vary with different dosages in animal models. At low doses, this compound can have beneficial effects, such as promoting cell growth and differentiation. At high doses, n-Nonylzinc bromide can be toxic, leading to adverse effects such as cell death and tissue damage. Studies have identified threshold effects, where the compound’s impact shifts from beneficial to harmful, highlighting the importance of dosage control in experimental settings .
Metabolic Pathways
n-Nonylzinc bromide is involved in several metabolic pathways, particularly those related to zinc metabolism. It interacts with enzymes and cofactors that regulate the uptake, distribution, and utilization of zinc within cells. These interactions can affect metabolic flux and metabolite levels, influencing overall cellular metabolism. The compound’s role in these pathways underscores its importance in maintaining cellular zinc homeostasis .
Transport and Distribution
The transport and distribution of n-Nonylzinc bromide within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the movement of n-Nonylzinc bromide across cellular membranes and its localization within different cellular compartments. The compound’s distribution is influenced by its interactions with zinc transporters, which regulate its intracellular concentration and availability .
Subcellular Localization
n-Nonylzinc bromide exhibits specific subcellular localization patterns, which are crucial for its activity and function. It is often directed to particular compartments or organelles within the cell, such as the nucleus, where it can interact with zinc finger proteins and other regulatory molecules. Targeting signals and post-translational modifications play a key role in directing n-Nonylzinc bromide to its sites of action, ensuring its proper function within the cell .
準備方法
n-Nonylzinc bromide can be synthesized through the reaction of nonyl bromide with zinc powder in the presence of a catalyst such as lithium chloride. The reaction is usually carried out under an inert atmosphere to prevent oxidation and in an anhydrous solvent like THF to ensure the purity of the product . Industrial production methods often involve similar processes but on a larger scale, with stringent control over reaction conditions to ensure consistency and yield.
化学反応の分析
n-Nonylzinc bromide is involved in various types of chemical reactions, including:
Nucleophilic Substitution: It can react with electrophiles to form new carbon-carbon bonds.
Coupling Reactions: It is used in palladium-catalyzed cross-coupling reactions such as Negishi coupling, where it reacts with organic halides to form complex organic molecules.
Addition Reactions: It can add to carbonyl compounds to form alcohols.
Common reagents used in these reactions include palladium catalysts, organic halides, and carbonyl compounds. The major products formed from these reactions are typically complex organic molecules with new carbon-carbon bonds .
類似化合物との比較
Similar compounds to n-Nonylzinc bromide include other organozinc reagents such as:
- n-Butylzinc bromide
- n-Hexylzinc bromide
- n-Octylzinc bromide
Compared to these compounds, n-Nonylzinc bromide has a longer carbon chain, which can influence its reactivity and the properties of the products formed. Its uniqueness lies in its specific reactivity profile and the types of molecules it can help synthesize .
特性
IUPAC Name |
bromozinc(1+);nonane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19.BrH.Zn/c1-3-5-7-9-8-6-4-2;;/h1,3-9H2,2H3;1H;/q-1;;+2/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXSAWWPTOCNGOR-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC[CH2-].[Zn+]Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19BrZn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Indium tris[bis(trifluoromethanesulfonyl)azanide]](/img/structure/B1602194.png)





![(S)-Methyl 4,5,6,7-tetrahydro-3H-imidazo[4,5-C]pyridine-6-carboxylate 2hcl](/img/structure/B1602202.png)






